1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone
Overview
Description
“1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone” is a chemical compound with the molecular formula C16H16O3 . It has an average mass of 256.29644 Da .
Molecular Structure Analysis
The molecular structure of “1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone” consists of a phenyl ethanone core with a methoxybenzyl group attached to it . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
X-Ray and DFT-Calculated Structures
- Research on Isomeric Structures : The isomeric structures of compounds similar to "1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone" have been determined using X-ray diffraction and characterized by IR. These compounds exhibit changes in total energy with varying solvent polarity and feature strong intramolecular hydrogen bonds (Șahin et al., 2011).
Synthesis of Complexes
- Ni(II) Complexes Construction : Research involving the synthesis of mono- and dinuclear Ni(II) complexes using similar ligands has been conducted. These studies include characterizations by IR, UV-Vis, fluorescence spectroscopy, and antimicrobial activity investigations (Chai et al., 2017).
Polymer and Derivative Studies
- Styrenic Polymer with Pendant Ketone : A new styrene monomer was synthesized, with studies focusing on its radical homopolymerization, characterization, thermal properties, and antibacterial and antifungal effects (Erol et al., 2013).
Schiff Base and Related Compounds
- Schiff Base Synthesis and Antimicrobial Activity : The synthesis of Schiff base derivatives and their antimicrobial activity were investigated, revealing potential applications in microbial inhibition (Dave et al., 2013).
Other Applications
- Oxidation and Catalysis Studies : Research has also been conducted on the oxidation of similar compounds and the use of catalysts in reactions, illustrating a broad range of chemical processes and applications (Gambarotti & Bjørsvik, 2015).
properties
IUPAC Name |
1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)15-5-3-4-6-16(15)19-11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMVRSTGOLXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432562 | |
Record name | 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone | |
CAS RN |
371258-91-2 | |
Record name | 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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